3-[4,8-dimethylnona-3,7-dienyl(methyl)amino]propyl phosphono hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “PMID12014956C12” is a synthetic organic molecule known for its unique structural properties and significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “PMID12014956C12” typically involves multi-step organic reactions. One common synthetic route includes the initial formation of a core structure through a series of condensation reactions, followed by functional group modifications to achieve the desired molecular configuration. The reaction conditions often involve the use of specific catalysts, controlled temperatures, and inert atmospheres to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of “PMID12014956C12” is scaled up using advanced techniques such as preparative high-performance liquid chromatography (HPLC) for purification. The process involves the use of large-scale reactors, precise control of reaction parameters, and continuous monitoring to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions: “PMID12014956C12” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles; varying temperatures and solvents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of “PMID12014956C12,” each with distinct chemical and biological properties .
Scientific Research Applications
“PMID12014956C12” has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids, and its potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of “PMID12014956C12” involves its interaction with specific molecular targets within biological systems. It binds to certain enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of gene expression, and modulation of cellular processes .
Comparison with Similar Compounds
Compound A: Shares a similar core structure but differs in functional group modifications.
Compound B: Has a comparable molecular weight and similar biological activities.
Compound C: Exhibits similar chemical reactivity but with different pharmacokinetic properties .
Uniqueness: “PMID12014956C12” stands out due to its unique combination of chemical stability, biological activity, and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its broad range of scientific research applications make it a valuable compound in both academic and industrial settings .
Properties
Molecular Formula |
C15H31NO7P2 |
---|---|
Molecular Weight |
399.36 g/mol |
IUPAC Name |
3-[4,8-dimethylnona-3,7-dienyl(methyl)amino]propyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C15H31NO7P2/c1-14(2)8-5-9-15(3)10-6-11-16(4)12-7-13-22-25(20,21)23-24(17,18)19/h8,10H,5-7,9,11-13H2,1-4H3,(H,20,21)(H2,17,18,19) |
InChI Key |
PNEIVJAQBZSMGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCCN(C)CCCOP(=O)(O)OP(=O)(O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.